Cas no 128470-16-6 (Arbutamine)

Arbutamine is a synthetic catecholamine derivative primarily used as a pharmacological stress agent in cardiac diagnostic procedures. Its key advantage lies in its ability to simulate the effects of exercise on the heart, making it valuable for patients unable to undergo physical stress tests. Arbutamine acts as a β1-adrenergic receptor agonist, increasing heart rate and myocardial contractility, thereby facilitating the detection of coronary artery disease during imaging studies like echocardiography or perfusion scans. Its controlled and predictable hemodynamic response allows for precise assessment of cardiac function. The compound is typically administered intravenously under clinical supervision to ensure safety and efficacy during diagnostic evaluations.
Arbutamine structure
Arbutamine structure
商品名:Arbutamine
CAS番号:128470-16-6
MF:C18H23NO4
メガワット:317.37952
CID:167083
PubChem ID:60789

Arbutamine 化学的及び物理的性質

名前と識別子

    • 1,2-Benzenediol,4-[(1R)-1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-
    • Arbutamine
    • 4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol
    • 4-[(1R)-1-Hydroxy-2-{[4-(4-hydroxyphenyl)butyl]amino}ethyl]-1,2-b enzenediol
    • Arbutamina
    • Arbutaminum
    • Unii-B07L15yaev
    • Arbutamine [inn:ban]
    • Arbutaminum [inn-latin]
    • Arbutamina [inn-spanish]
    • ARBUTAMINE (Hydrochloride)
    • (R)-4-[1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]aMino]ethyl]-1,2-Benzenediol
    • 1,2-Benzenediol, 4-[1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]aMino]ethyl]-, (R)-
    • DTXSID00155908
    • B07L15YAEV
    • DB-228967
    • EN300-18815718
    • AKOS040732463
    • CHEMBL1201251
    • 1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-
    • (R)-3,4-DIHYDROXY-.ALPHA.-(((4-(P-HYDROXYPHENYL)BUTYL)AMINO)METHYL)BENZYL ALCOHOL
    • Q4784959
    • G13889
    • ARBUTAMINE [VANDF]
    • 1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-; 1,2-Benzenediol, 4-[1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-, (R)-; 4-[(1R)-1-Hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-1,2-benzenediol; (-)-Arbutamine; Arbutamine
    • CS-0006131
    • DB01102
    • CHEBI:50580
    • ARBUTAMINE [MI]
    • ARBUTAMINE [WHO-DD]
    • HY-16056
    • SCHEMBL521645
    • NS00002336
    • 4-[(1R)-1-hydroxy-2-{[4-(4-hydroxyphenyl)butyl]amino}ethyl]benzene-1,2-diol
    • 1,2-BENZENEDIOL, 4-(1-HYDROXY-2-((4-(4-HYDROXYPHENYL)BUTYL)AMINO)ETHYL)-, (1R)
    • ARBUTAMINE [INN]
    • MS-24685
    • 128470-16-6
    • インチ: InChI=1S/C18H23NO4/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14/h4-9,11,18-23H,1-3,10,12H2/t18-/m0/s1
    • InChIKey: IIRWWTKISYTTBL-SFHVURJKSA-N
    • ほほえんだ: C(CCNC[C@@H](C1=CC(=C(C=C1)O)O)O)CC2=CC=C(C=C2)O

計算された属性

  • せいみつぶんしりょう: 317.163
  • どういたいしつりょう: 317.163
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 8
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 93A^2

じっけんとくせい

  • 密度みつど: 1.262
  • ふってん: 578.3°Cat760mmHg
  • フラッシュポイント: 195.1°C
  • 屈折率: 1.631
  • PSA: 92.95000
  • LogP: 2.84020
  • じょうきあつ: 0.0±1.7 mmHg at 25°C

Arbutamine セキュリティ情報

Arbutamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-481256-10 mg
Arbutamine-d6,
128470-16-6
10mg
¥21,059.00 2023-07-11
TRC
A766300-5mg
Arbutamine
128470-16-6
5mg
$ 1722.00 2023-04-19
TRC
A766300-.5mg
Arbutamine
128470-16-6
.5mg
$ 224.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-481253-10mg
Arbutamine,
128470-16-6
10mg
¥2557.00 2023-09-05
MedChemExpress
HY-16056-1mg
Arbutamine
128470-16-6 ≥98.0%
1mg
¥7500 2024-04-20
Enamine
EN300-18815718-0.05g
128470-16-6
0.05g
$636.0 2023-09-18
TRC
A766300-0.5mg
Arbutamine
128470-16-6
0.5mg
$ 180.00 2022-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-481256-10mg
Arbutamine-d6,
128470-16-6
10mg
¥21059.00 2023-09-05
A2B Chem LLC
AA44043-50mg
1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-
128470-16-6 95%
50mg
$1520.00 2024-04-20
A2B Chem LLC
AA44043-1mg
1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-
128470-16-6 98%
1mg
$785.00 2024-01-04

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Amadis Chemical Company Limited
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清らかである:99%/99%
はかる:500μg/1mg
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